2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
. This compound features a pyrimidin-2-yl group, a tosyl group, and a p-tolyl group, making it a versatile molecule for further chemical modifications and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as an antimicrobial agent. Its ability to inhibit the growth of bacteria and other pathogens makes it a candidate for the development of new antibiotics.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidin-2-yl core. One common approach is the reaction of a suitable pyrimidin-2-yl derivative with tosyl chloride to introduce the tosyl group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The tosyl group can be oxidized to form sulfonic acids.
Reduction: : The pyrimidin-2-yl group can be reduced to form different derivatives.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Tosylate derivatives.
Reduction: : Reduced pyrimidin-2-yl derivatives.
Substitution: : Substituted thioacetamide derivatives.
Mechanism of Action
The mechanism by which 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves binding to specific molecular targets. The tosyl group and the thioacetamide group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives
Uniqueness
2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and its potential biological activity make it a unique and valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-13-3-7-15(8-4-13)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHMWSUMCRDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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